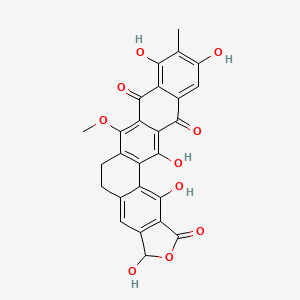

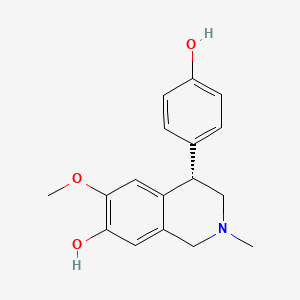

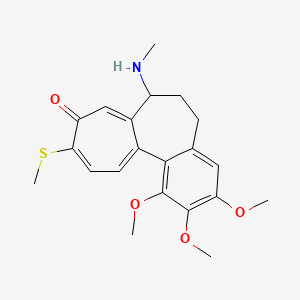

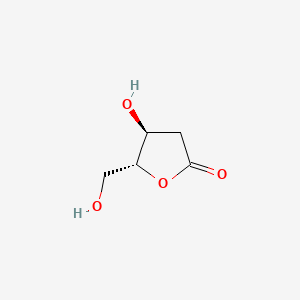

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Descripción general

Descripción

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as 5-hydroxy-4-methyl-2(3H)-furanone, is a cyclic ketone with a five membered ring structure. It is a naturally occurring compound found in many plants, fungi, and bacteria. 5-hydroxy-4-methyl-2(3H)-furanone is an important intermediate in the biosynthesis of many important compounds, such as the flavonoids, phenols, and terpenoids. It is also known to be involved in the biosynthesis of many hormones, such as estrogens and progesterone.

Aplicaciones Científicas De Investigación

DNA Damage and Repair Mechanisms

2-Deoxyribonolactone (L) is recognized as a significant product of radiation damage to DNA. It is formed in the presence of aromatic iodonium derivatives, which act as radiosensitizers. This lesion is particularly interesting because it can covalently crosslink to DNA polymerase β and endonuclease III, potentially blocking DNA repair processes . The study of 2-Deoxyribonolactone helps understand the pathways of DNA damage and the mechanisms by which cells repair such lesions.

Development of Radiosensitizers

The selective generation of 2-Deoxyribonolactone lesions by aromatic iodonium derivatives under radiation suggests a potential application in developing new radiosensitizers . These compounds could be used to enhance the effectiveness of radiation therapy in cancer treatment by selectively damaging cancer cell DNA.

DNA-Based Nanodevices

2-Deoxyribonolactone’s formation in DNA has implications for the development of DNA-based electronic nanodevices. Its generation within specific sequences upon irradiation indicates that it could be used to create DNA sequences with particular properties, useful in the engineering of nanoscale devices .

Understanding Charge Migration in DNA

The study of 2-Deoxyribonolactone also contributes to our understanding of charge migration in DNA. This knowledge is crucial for both biological and engineering fields, as it can influence oxidative DNA damage and the development of DNA-based electronic devices .

Probing Protein-DNA Interactions

5-Bromouracil-substituted DNA, which leads to the formation of 2-Deoxyribonolactone upon irradiation, has been used to study protein-DNA interactions. The changes induced by this compound can reveal details about how proteins interact with DNA and possibly influence gene expression .

Antitumor Antibiotics Research

2-Deoxyribonolactone is also a product of DNA damage induced by enediyne antitumor antibiotics. These antibiotics are a class of chemotherapeutic agents that can cause DNA cleavage, and understanding the role of 2-Deoxyribonolactone in their mechanism of action is vital for developing more effective cancer treatments .

DNA Damage by Copper-Phenanthroline

This compound may serve as an intermediate during DNA damage induced by copper-phenanthroline complexes. These complexes are known to cleave DNA and are studied for their potential therapeutic applications, including as anticancer and antiviral agents .

Propiedades

IUPAC Name |

(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXDEYPPAGPYDP-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308989 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

CAS RN |

34371-14-7 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of 2-deoxyribonolactone formation in DNA?

A1: 2-Deoxyribonolactone is generated in DNA through various mechanisms, including:

- Ionizing Radiation: Exposure to X-rays and gamma-rays can directly or indirectly (via reactive oxygen species) induce dL formation. [, ]

- Reactive Oxygen Species: Hydroxyl radicals, superoxide radicals, and other reactive oxygen species generated during oxidative stress can attack DNA, leading to dL formation. [, ]

- Antitumor Agents: Certain antitumor drugs like neocarzinostatin and enediyne antibiotics are known to induce dL formation as part of their mechanism of action. [, ]

- Metal Complexes: Copper-phenanthroline complexes and other metal complexes can mediate DNA oxidation, resulting in dL formation. [, ]

- UV Radiation: Although less common, UV irradiation can also lead to dL formation, particularly in specific DNA sequences. [, ]

Q2: What is the chemical structure and formula of 2-deoxyribonolactone?

A2: 2-Deoxyribonolactone has the molecular formula C5H8O5. Its structure consists of a five-membered lactone ring formed by the oxidation of the C1' carbon of the deoxyribose sugar. []

Q3: What are the key spectroscopic characteristics used to identify and characterize 2-deoxyribonolactone?

A3: Several spectroscopic techniques aid in characterizing dL:

- Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are employed to analyze the mass of dL-containing oligonucleotides and their fragmentation patterns upon decomposition. [, ]

- Nuclear Magnetic Resonance (NMR): 1H NMR is valuable for characterizing the structure of dL and its decomposition products. 13C-labelled dL analogs are particularly useful for studying the lesion's dynamics and interactions. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those coupled with UV or MS detection, are widely used to separate, identify, and quantify dL and its decomposition products in DNA samples. [, ]

Q4: How does 2-deoxyribonolactone interact with DNA and what are the downstream effects?

A4: 2-Deoxyribonolactone, being an abasic site, disrupts the normal base pairing and stacking interactions within the DNA helix. [] This disruption can lead to:

- Replication Fork Stalling: DNA polymerases encounter difficulty replicating past dL, leading to replication fork stalling and potentially cell death. []

- Mutations: While some polymerases can bypass dL, this often results in misincorporation of nucleotides, leading to mutations. [, , ]

- DNA Strand Breaks: dL is inherently unstable and prone to spontaneous or enzyme-catalyzed beta- and delta-elimination reactions, leading to DNA strand breaks. [, ]

- DNA-Protein Crosslinks (DPCs): dL can form covalent adducts with DNA repair enzymes like DNA polymerase β (Polβ) and histones, trapping them on the DNA and hindering repair processes. [, , ]

Q5: What types of mutations are commonly associated with the bypass of 2-deoxyribonolactone during replication?

A5: 2-Deoxyribonolactone exhibits a unique mutagenicity profile compared to other abasic sites:

- G:C to A:T Transitions: These transitions are frequently observed, challenging the traditional "A-rule" where adenine is preferentially incorporated opposite abasic sites. [, ]

- Deletions: Single-base deletions are commonly observed, particularly at 5'-dL sequences, and can be further enhanced in the presence of certain DNA polymerases. [, ]

Q6: How does the presence of 2-deoxyribonolactone affect DNA repair processes?

A6: While dL can be recognized and incised by some DNA repair enzymes like APE1, its processing is complex:

- Base Excision Repair (BER) Inhibition: dL can stall or inhibit key BER enzymes like Polβ due to DPC formation, highlighting the need for alternative repair pathways. [, ]

- Long-Patch BER: This pathway, involving strand displacement synthesis by Polβ and flap endonuclease (FEN1) activity, appears to be a more efficient mechanism for dL repair, minimizing DPC formation. [, ]

- Nucleotide Excision Repair (NER): Studies show that the bacterial NER system UvrABC can also incise tandem lesions containing dL, suggesting an alternative repair pathway. []

Q7: Are there specific DNA sequences or contexts where 2-deoxyribonolactone formation or its biological consequences are more pronounced?

A7: Yes, research has shown that:

- Tandem Lesions: dL often forms alongside other DNA lesions, creating tandem lesions that pose significant challenges to repair processes and exacerbate mutagenic outcomes. [, , ]

- Nucleosome Core Particles: dL located within nucleosome core particles, the fundamental unit of chromatin, exhibits enhanced reactivity and contributes to increased double-strand break formation. [, ]

- Sequence Context: The flanking sequence context around dL can influence the efficiency of bypass by different DNA polymerases, affecting both the rate and fidelity of replication. [, ]

Q8: How is 2-deoxyribonolactone typically quantified in DNA samples?

A8: Quantifying dL is challenging due to its instability. Current methods rely on:

- Decomposition Product Analysis: dL's decomposition product, 5-methylene-2-furanone (5-MF), can be quantified using techniques like GC-MS after catalytic release from DNA. This method assumes 5-MF is primarily derived from dL. [, ]

- Biotin-Cysteine Reactivity: A selective detection method leverages the reaction of dL's decomposition product, butenolide, with a biotinylated cysteine derivative. This method enables detection and quantification of dL at sub-picomole levels. []

Q9: How stable is 2-deoxyribonolactone under physiological conditions and what factors influence its stability?

A9: dL is relatively unstable and readily undergoes decomposition, particularly under alkaline conditions. Factors influencing its stability include:

- pH: dL is highly sensitive to pH, with its half-life decreasing significantly as pH increases. [, ]

- Temperature: Increased temperature accelerates dL decomposition. [, ]

- DNA Structure: dL stability can be influenced by its location within DNA, such as its presence in single-stranded vs. double-stranded DNA or within nucleosome core particles. [, , ]

- Presence of Catalysts: Certain molecules, like spermine and histone proteins, can catalyze dL decomposition. [, ]

Q10: What are the main decomposition products of 2-deoxyribonolactone and how are they analyzed?

A10: dL decomposes via a two-step β- and δ-elimination mechanism, leading to:

- 5-Methylene-2-furanone (5-MF): This volatile compound is a characteristic marker of dL decomposition and can be analyzed using GC-MS. [, ]

- Butenolide: This intermediate product can be trapped and detected using specific reagents like biotinylated cysteine. []

- Phosphorylated DNA Fragments: Depending on the location of dL within the DNA strand, various phosphorylated DNA fragments are generated and can be analyzed using techniques like HPLC or gel electrophoresis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)